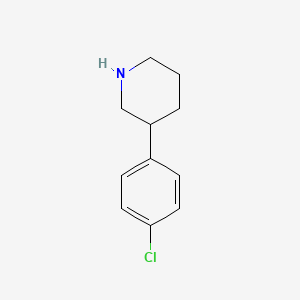

3-(4-Chlorophenyl)piperidine

Vue d'ensemble

Description

“3-(4-Chlorophenyl)piperidine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is a part of a class of molecules known as piperidines .

Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, has attracted the attention of organic and medicinal chemists due to their various biological activities . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

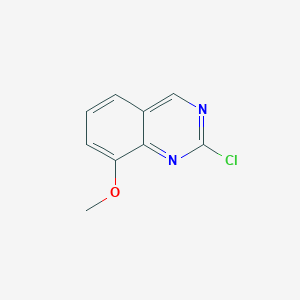

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperidine” consists of a six-membered piperidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a chlorine atom at the 4-position .

Chemical Reactions Analysis

Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been found to participate in various chemical reactions. For instance, they have been used in the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .

Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)piperidine” is a solid compound . Its InChI code is "1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2" .

Applications De Recherche Scientifique

1. Drug Discovery

- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

- Methods : The specific methods of application or experimental procedures vary widely depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

- Results : The results also vary depending on the specific therapeutic application. In general, piperidine derivatives have shown promising results in various therapeutic applications .

2. Schizophrenia Treatment

- Application : “3-(4-Chlorophenyl)piperidine” has potential therapeutic applications in the treatment of schizophrenia .

- Methods : The compound is studied as an H3-receptor inverse agonist. The specific experimental procedures would involve in vitro and in vivo testing .

- Results : While the specific outcomes are not detailed in the source, the research suggests potential benefits in the treatment of schizophrenia .

3. Antimicrobial Activity

- Application : Certain piperidine derivatives have been screened for their antibacterial activity against various bacterial strains .

- Methods : The compounds are typically tested in vitro against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .

- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential antimicrobial activity .

4. Anticancer Applications

- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have shown potential as clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Methods : These compounds are typically tested in vitro and in vivo for their anticancer effects. In prostate cancer cells, for example, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential anticancer activity .

5. Diabetes Treatment

- Application : While the source does not specifically mention “3-(4-Chlorophenyl)piperidine”, it does discuss the potential of piperidine derivatives in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

- Methods : The specific methods of application or experimental procedures would involve in vitro and in vivo testing .

- Results : The specific outcomes are not detailed in the source, but the research suggests potential benefits in the treatment of diabetes .

6. Neurological Disorders

- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have shown potential in the treatment of neurological disorders. They can act on various signaling pathways essential for the establishment of these disorders .

- Methods : These compounds are typically tested in vitro and in vivo for their effects. In some cases, they lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of disorder-affected cells .

- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential therapeutic activity against different types of neurological disorders .

Safety And Hazards

Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Orientations Futures

Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKIKPTKUQMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606126 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)piperidine | |

CAS RN |

55989-13-4 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)